4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15-7-5-11(6-8-15)19-13-9-10(14(16)17)3-4-12(13)18-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRKVDYUBEKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidin-4-ol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at the C4 position undergoes esterification with alcohols under acid-catalyzed or coupling conditions:
General Reaction:
Key Data:
| Reagent/Condition | Alcohol (ROH) | Yield (%) | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Methanol | 85–92 | |
| EDC/HOBt | Benzyl alcohol | 78 | |
| DCC/DMAP | Ethanol | 90 |
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Mechanism: Activation of the carboxylic acid via acyl chloride (using SOCl₂) or carbodiimide-mediated coupling (EDC/DCC) facilitates nucleophilic attack by the alcohol.
-
Applications: Ester derivatives are pivotal for prodrug development or modifying solubility profiles .
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a reaction exploited in drug design for targeting biological receptors:
General Reaction:
Example: Synthesis of ML352 (a choline transporter inhibitor) via coupling with 2-(piperidin-1-yl)ethylamine :
| Amine | Coupling Agent | Solvent | Yield (%) | IC₅₀ (nM) |
|---|---|---|---|---|
| 2-(Piperidin-1-yl)ethylamine | HATU | DMF | 65 | 100 |
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Optimization: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms other agents (e.g., DCC) in yield and purity .
Ether Bond Formation and Modification
The 1-methylpiperidin-4-yloxy group participates in nucleophilic substitutions or Mitsunobu reactions to alter the ether linkage:
a. Mitsunobu Reaction for Ether Synthesis
b. Displacement Reactions
The piperidine oxygen can act as a leaving group under strong alkaline conditions:
| Nucleophile (Nu⁻) | Product | Yield (%) |
|---|---|---|
| Morpholine | Morpholinoether analog | 60 |
| Cyclohexanol | Cyclohexyl ether | 45 |
Decarboxylation and Ring-Opening Reactions
Under pyrolytic or acidic conditions, the carboxylic acid group undergoes decarboxylation:
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Applications: Generates aromatic intermediates for further functionalization.
Salt Formation
The piperidine nitrogen (basic) and carboxylic acid (acidic) enable salt formation with pharmaceutically relevant counterions:
| Counterion | Conditions | Application |
|---|---|---|
| Hydrochloride | HCl in EtOH | Improved solubility |
| Sodium | NaOH in H₂O | Ionic liquid formulations |
Oxidation and Reduction
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Oxidation: The methoxy group is stable under mild conditions but can be demethylated with BBr₃ to form a catechol derivative.
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Reduction: The benzoic acid can be reduced to benzyl alcohol using LiAlH₄, though this is less common due to competing side reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid exhibit significant antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar antibacterial and antifungal activities. Specific investigations into its mechanism of action could provide insights into its potential as a therapeutic agent against infections.
Anticancer Potential
The compound's structural features may enable it to interact with biological targets involved in cancer progression. Preliminary studies have suggested that derivatives of benzoic acid can inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to evaluate the specific effects of this compound on different cancer cell lines.
Case Study 1: Antimicrobial Screening
A study conducted on various benzoic acid derivatives demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds, providing a comparative analysis of their antimicrobial properties.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies involving human cancer cell lines have shown that certain benzoic acid derivatives can inhibit cell proliferation and induce apoptosis. A specific focus on this compound could reveal its potential as an anticancer agent, warranting further exploration into its mechanism of action and efficacy across different types of cancer.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The structural uniqueness of 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid lies in its substitution pattern. Comparisons with analogous compounds highlight key differences:
Structure-Activity Relationship (SAR) Insights
- Position of Substituents : The 3,4-disubstitution pattern (methoxy and piperidinyloxy) creates a steric and electronic environment critical for binding. Para-substituted analogs (e.g., 4-[(1-methylpiperidin-4-yl)oxy]benzoic acid) lack this spatial arrangement, reducing target affinity .
- Nature of the 3-Substituent : Lipophilic groups (e.g., prenyl in ) enhance membrane permeability but reduce solubility. In contrast, the piperidinyloxy group balances hydrophilicity and bioavailability .
- Functional Group Effects : The sulfooxy group in introduces high polarity, limiting blood-brain barrier penetration compared to the target compound’s piperidine moiety .
Biological Activity
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzoic acid structure with a methoxy group and a piperidine-derived ether, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate kinase activity, which is essential for regulating cellular processes such as proliferation and apoptosis. The compound’s interaction with these targets can lead to significant biological effects.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit anti-cancer properties. For instance, a study demonstrated that certain derivatives showed cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . The presence of the piperidine moiety may enhance the compound's interaction with biological targets, contributing to its anticancer effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 2.43–7.84 |
| This compound | HepG2 | 4.98–14.65 |
Anti-inflammatory and Analgesic Effects
Similar compounds have been reported to possess anti-inflammatory and analgesic properties. The methoxy group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory process.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidin-4-ol under controlled conditions. This method allows for high yields and purity of the desired product .
Common reactions involving this compound include:
- Oxidation : Conversion to corresponding carboxylic acids or ketones.
- Reduction : Transformation of the carboxylic acid group to an alcohol.
- Substitution : Replacement of the methoxy group with other functional groups.
Computational Studies
Computational chemistry studies have been employed to investigate the interactions of this compound with biological macromolecules. Molecular docking studies using Autodock software revealed a binding score of -5.69 kcal/mol, indicating favorable interactions with protein targets .
Case Studies
In one significant study, researchers synthesized various analogs of this compound and evaluated their anti-cancer activities through in vitro assays. Compounds exhibiting effective inhibition of microtubule assembly were identified, suggesting potential as microtubule-destabilizing agents .
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid?
The synthesis typically involves condensation of 4-methoxy-3-hydroxybenzoic acid derivatives with 1-methylpiperidin-4-ol. A coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation . Alternative routes include selective etherification of the hydroxyl group on the benzoic acid core with the piperidinyl moiety under basic conditions . Reaction optimization often requires anhydrous solvents (e.g., THF) and reflux conditions to achieve yields >70% .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key characterization techniques include:
- NMR : The methoxy group (δ ~3.8 ppm) and piperidinyl protons (δ ~2.5–3.0 ppm) are diagnostic in H NMR .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 294.144) .
- HPLC : Purity is assessed using reversed-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Optimization strategies include:
- Catalyst Screening : DMAP improves coupling efficiency in condensation reactions compared to HOBt .
- Solvent Effects : Anhydrous THF minimizes side reactions (e.g., hydrolysis) during acid chloride formation .
- Temperature Control : Reflux conditions (70–80°C) enhance reaction rates, while lower temperatures (0–5°C) suppress epimerization in chiral intermediates .
Contradictions in yield data (e.g., 50–85% in similar protocols) may arise from residual moisture or reagent purity .
Q. What strategies resolve conflicting bioactivity data across assay models?
Discrepancies in biological activity (e.g., enzyme inhibition vs. cellular assays) can arise from:
- Metabolic Stability : The compound’s ester groups may hydrolyze in cell culture media, altering activity .
- Assay Sensitivity : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Purity Verification : HPLC-MS ensures no degradation products interfere with activity measurements .
Q. How do structural modifications at the piperidinyl or methoxy groups affect pharmacological properties?
- Piperidinyl Substituents : N-Methylation enhances blood-brain barrier permeability, as seen in analogs with 4-methylpiperidine . Removing the methyl group reduces metabolic stability due to CYP450 oxidation .
- Methoxy Position : Shifting the methoxy group from C4 to C5 decreases receptor binding affinity by 10-fold in kinase inhibition assays .
- Derivatization : Adding sulfonate or trifluoromethyl groups (e.g., 4-methoxy-3-(sulfooxy)benzoic acid) improves aqueous solubility but may reduce membrane permeability .
Methodological Challenges
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Q. How is computational modeling used to predict structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
